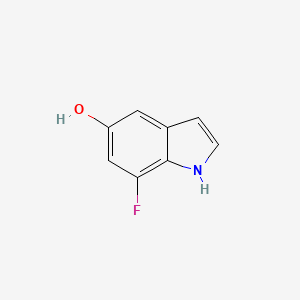

7-fluoro-1H-indol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6FNO |

|---|---|

Molecular Weight |

151.14 g/mol |

IUPAC Name |

7-fluoro-1H-indol-5-ol |

InChI |

InChI=1S/C8H6FNO/c9-7-4-6(11)3-5-1-2-10-8(5)7/h1-4,10-11H |

InChI Key |

BHPNRPCMQYNLOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)O)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 7 Fluoro 1h Indol 5 Ol and Its Analogs

Classical and Established Synthetic Routes to Indole (B1671886) and Fluorinated Indole Systems

Several named reactions have been the cornerstones of indole synthesis for over a century. Their adaptation for the inclusion of fluorine atoms, particularly on the benzene (B151609) ring of the indole, has been a subject of extensive research.

Fischer Indole Synthesis and its Adaptations for Fluorinated Precursors

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for constructing the indole ring. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or a ketone. wikipedia.orgalfa-chemistry.com

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. alfa-chemistry.com A researchgate.netresearchgate.net-sigmatropic rearrangement, followed by the loss of ammonia, leads to the formation of the aromatic indole ring. wikipedia.orgalfa-chemistry.com The reaction can be catalyzed by various Brønsted and Lewis acids, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride. wikipedia.org

To synthesize fluorinated indoles, such as 7-fluoro-1H-indol-5-ol, the Fischer indole synthesis can be adapted by using appropriately fluorinated phenylhydrazine precursors. For instance, the reaction of a (fluoro-hydroxyphenyl)hydrazine with a suitable aldehyde or ketone under acidic conditions would be a direct approach. The regioselectivity of the cyclization with unsymmetrical ketones can be influenced by the nature of the acid catalyst, the substituents on the hydrazine, and steric factors. thermofisher.com A significant advancement in this methodology is the Buchwald modification, which allows for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the scope of accessible fluorinated indole derivatives. wikipedia.org

Key Features of the Fischer Indole Synthesis:

| Feature | Description |

| Reactants | Phenylhydrazine and an aldehyde or ketone wikipedia.org |

| Conditions | Acidic (Brønsted or Lewis acids) wikipedia.org |

| Mechanism | Involves a researchgate.netresearchgate.net-sigmatropic rearrangement alfa-chemistry.com |

| Fluorination Strategy | Use of fluorinated phenylhydrazine precursors |

| Modifications | Buchwald modification for expanded scope wikipedia.org |

Leimgruber-Batcho Indole Synthesis and Derivatives

The Leimgruber-Batcho indole synthesis offers a popular and high-yielding alternative to the Fischer method, particularly for industrial applications. wikipedia.org This two-step process begins with the formation of an enamine from an ortho-nitrotoluene and a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA). wikipedia.orgresearchgate.net The resulting nitroenamine is then reductively cyclized to afford the indole. wikipedia.org

This method is particularly advantageous for preparing indoles that are unsubstituted at the 2- and 3-positions. clockss.org A variety of reducing agents can be employed for the cyclization step, including palladium on carbon with hydrogen, Raney nickel and hydrazine, stannous chloride, or iron in acetic acid. wikipedia.org The synthesis of fluorinated indoles is readily achieved by starting with the corresponding fluorinated o-nitrotoluene. For example, to synthesize a 7-fluoroindole derivative, one would start with a 2-fluoro-6-nitrotoluene derivative. The Leimgruber-Batcho synthesis is noted for its mild reaction conditions and high yields. wikipedia.org

Sugasawa Indole Synthesis

The Sugasawa indole synthesis provides a method for the preparation of indoles from anilines. The process involves the ortho-chloroacetylation of an aniline derivative to yield a 2-amino-α-chloroacetophenone. researchgate.net This intermediate is then reductively cyclized using reagents like sodium borohydride to form the indole ring. researchgate.net A key advantage of this method is the specific ortho-acylation, which directs the subsequent cyclization. acs.org This synthesis can be adapted for fluorinated indoles by using a fluorinated aniline as the starting material.

Bischler Indole Synthesis

Also known as the Bischler–Möhlau indole synthesis, this reaction involves the formation of a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline under harsh conditions. wikipedia.org The mechanism is thought to proceed through the formation of an α-arylamino ketone intermediate, which then undergoes cyclization and aromatization. wikipedia.org While historically significant, the classical Bischler synthesis has limitations due to its typically low yields and harsh reaction conditions. wikipedia.org However, modern modifications, including the use of microwave irradiation, have been developed to improve its efficiency. mdpi.com The synthesis of fluorinated indoles via this route would necessitate the use of a fluorinated aniline or a fluorinated α-bromo-acetophenone.

Advanced and Green Chemistry Approaches to this compound and its Derivatives

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. This has led to the emergence of novel strategies for the synthesis of fluorinated indoles.

Electrophilic Fluorination Strategies for Indole Scaffolds

Direct fluorination of the indole core represents an atom-economical approach to accessing fluorinated indoles. Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), have emerged as powerful tools for this purpose. acs.org These reagents can introduce fluorine atoms onto the indole ring with high regioselectivity under mild conditions. acs.org

The reaction of a pre-formed indole scaffold with an electrophilic fluorinating agent can lead to the formation of various fluoroindole isomers. The position of fluorination is influenced by the electronic properties of the indole ring and the reaction conditions. For the synthesis of this compound, a strategy could involve the electrophilic fluorination of a 5-hydroxyindole derivative. However, controlling the regioselectivity to favor the 7-position over other positions on the indole ring can be challenging and may require the use of directing groups.

Recent research has also explored electrochemical methods for fluorination, which offer a greener alternative by avoiding the use of stoichiometric fluorinating reagents. researchgate.net Anodic fluorination of N-acetyl-3-substituted indoles has been shown to produce trans-2,3-difluoro-2,3-dihydroindoles, which can then be converted to monofluoroindole derivatives. researchgate.net

Comparison of Classical and Advanced Synthetic Approaches:

| Method | Starting Materials | Key Features | Fluorination Strategy |

| Fischer Indole Synthesis | Phenylhydrazines, Aldehydes/Ketones | Well-established, versatile | Pre-fluorinated starting materials |

| Leimgruber-Batcho Synthesis | o-Nitrotoluenes | High yields, mild conditions | Pre-fluorinated starting materials |

| Sugasawa Synthesis | Anilines | Specific ortho-acylation | Pre-fluorinated starting materials |

| Bischler Synthesis | α-Bromo-acetophenones, Anilines | Forms 2-arylindoles | Pre-fluorinated starting materials |

| Electrophilic Fluorination | Indole Scaffolds | Direct fluorination, atom-economical | Post-synthesis modification |

Reductive Cyclization of Nitrobenzene Derivatives in Indole Formation

Reductive cyclization of nitro-aromatic compounds is a classical and robust strategy for constructing the indole nucleus. The Leimgruber-Batcho indole synthesis is a prominent example of this approach, utilizing an o-nitrotoluene derivative as the starting material. wikipedia.orgresearchgate.net This method involves two main steps: first, the condensation of the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine; second, the reductive cyclization of the enamine intermediate to yield the indole ring. wikipedia.org

The synthesis of a halogenated indole, 6-chloro-5-fluoroindole, illustrates a practical application of this methodology. researchgate.net By analogy, a plausible pathway to this compound would begin with a suitably substituted o-nitrotoluene, specifically 3-fluoro-5-hydroxy-2-nitrotoluene. The initial step involves the reaction of this precursor with DMF-DMA and typically a secondary amine like pyrrolidine to generate a β-(dimethylamino)-2-nitrostyrene intermediate. This intermediate possesses an extended conjugation system, often resulting in a distinct color. wikipedia.org

The subsequent and crucial step is the reduction of the nitro group, which triggers an intramolecular cyclization. A variety of reducing agents can be employed, offering flexibility to accommodate other functional groups within the molecule. Common systems include catalytic hydrogenation with catalysts like Palladium-on-carbon (Pd/C) or Raney nickel, as well as chemical reducing agents like stannous chloride (SnCl₂), iron in acetic acid, or sodium hydrosulfite. wikipedia.orgclockss.org The choice of reductant is critical for achieving high yields and compatibility with the hydroxyl and fluoro substituents. Upon reduction of the nitro group to an amine, spontaneous cyclization occurs, followed by the elimination of the dimethylamine group to furnish the aromatic indole core of this compound.

| Reducing System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | Hydrogen gas, Palladium on Carbon, various solvents (e.g., EtOH, EtOAc) | Commonly used, highly efficient. |

| H₂ / Raney Ni | Hydrogen gas or hydrazine hydrate, Raney Nickel catalyst | Effective alternative to palladium. wikipedia.org |

| Fe / Acetic Acid | Iron powder in glacial acetic acid, often heated | Classical method, cost-effective. clockss.org |

| SnCl₂ / HCl | Stannous chloride in concentrated hydrochloric acid | Effective for nitro group reduction in acidic media. researchgate.net |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A mild reducing agent. wikipedia.org |

Palladium-Catalyzed Cross-Coupling Reactions in Indole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the precise functionalization of heterocyclic scaffolds like this compound. libretexts.orgrsc.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. Key examples include the Suzuki, Heck, and Sonogashira reactions, which allow for the introduction of aryl, vinyl, and alkynyl groups, respectively. mdpi.comyoutube.com

For a substrate such as this compound, functionalization via cross-coupling would necessitate a precursor that has been halogenated at a specific position (e.g., C2, C3, C4, or C6). Once a bromo- or iodo-substituted derivative is obtained, it can serve as the electrophilic partner in a cross-coupling reaction.

Suzuki Coupling : This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. libretexts.org For instance, a bromo-substituted this compound could be reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) to form a biaryl linkage. This method is widely used due to the stability and low toxicity of the boronic acid reagents. nih.gov

Heck Coupling : This reaction forms a substituted alkene by reacting an organic halide with an alkene in the presence of a palladium catalyst and a base. youtube.com This would allow for the introduction of vinyl groups onto the indole ring system.

Sonogashira Coupling : This reaction couples a terminal alkyne with an organic halide, utilizing a palladium catalyst and a copper(I) co-catalyst. mdpi.comyoutube.com It is the premier method for synthesizing arylalkynes and would enable the introduction of alkynyl moieties onto the this compound scaffold.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organometallic nucleophile (for Suzuki and Sonogashira), and reductive elimination to release the final product and regenerate the Pd(0) catalyst. libretexts.org

| Reaction | Nucleophile | Electrophile | Bond Formed | Typical Catalyst System |

|---|---|---|---|---|

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Ar-X (X=I, Br, OTf) | C(sp²)-C(sp²) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) libretexts.org |

| Heck | Alkene (e.g., R-CH=CH₂) | Ar-X (X=I, Br, OTf) | C(sp²)-C(sp²) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base youtube.com |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Ar-X (X=I, Br) | C(sp²)-C(sp) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) mdpi.com |

Microflow Reactor Technology for Optimized Reaction Conditions

Microflow reactor technology, a cornerstone of flow chemistry, offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety for handling hazardous reagents or unstable intermediates, and improved scalability. nih.govnih.gov The application of this technology to indole synthesis has led to dramatically reduced reaction times, increased yields, and higher purity products.

Several classical indole syntheses have been successfully adapted to continuous flow systems. For example, the Fischer indole synthesis, which often requires high temperatures and strong acids, benefits from the precise temperature control and short residence times achievable in a microreactor, minimizing byproduct formation. nih.gov Similarly, syntheses involving hazardous intermediates or reagents, such as the reductive cyclization of nitroarenes using pressurized carbon monoxide, are rendered safer and more efficient in a flow setup. mdpi.com

| Parameter | Batch Conditions | Microwave Conditions | Flow Conditions |

|---|---|---|---|

| Temperature | 140 °C | 200 °C | 165 °C |

| Reaction Time | 2 hours | 10 minutes | ~1 minute |

| Yield | Moderate | High | High (similar to microwave) |

Solvent-Free, Ionic Liquid, and Nanocatalyst-Mediated Reactions

In the pursuit of greener and more sustainable chemical processes, synthetic methodologies that minimize or eliminate volatile organic solvents and employ recyclable catalysts have become increasingly important.

Ionic Liquids (ILs) are salts with low melting points that can serve as non-volatile, recyclable solvents and, in some cases, as catalysts. nih.gov Task-specific ionic liquids, such as those functionalized with sulfonic acid groups, can act as Brønsted acid catalysts for indole syntheses, often allowing reactions to proceed under mild, solvent-free conditions. researchgate.net Furthermore, certain ILs can be used as the reaction medium for catalyst-free transformations, such as the synthesis of 3-selenylindoles, where the IL facilitates the reaction and can be easily separated from the product and reused. nih.gov

Nanocatalysts offer the advantages of high surface area and unique reactivity, combining the benefits of homogeneous and heterogeneous catalysis. nih.gov Various nanocatalysts have been developed for indole synthesis, including magnetic nanoparticles (MNPs) which allow for easy catalyst recovery using an external magnet. researchgate.net For example, MNP-supported acid catalysts have been used for the one-pot preparation of polysubstituted pyrroles and imidazoles, demonstrating their potential for constructing N-heterocycles. nih.gov Biosynthesized nanoparticles, such as ZnO-CaO NPs, have also been employed as efficient, eco-friendly catalysts for preparing indole derivatives. scientific.net

Solvent-Free Reactions , often facilitated by microwave irradiation or the use of solid-supported or nanocatalysts, represent a significant step towards sustainable synthesis. organic-chemistry.org These conditions reduce waste, simplify product workup, and can lead to improved reaction rates and yields. The synthesis of indole derivatives has been successfully achieved using nanocatalysts under solvent-free conditions, highlighting the synergy between these green chemistry principles. nih.gov

| Nanocatalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Fe₃O₄@SiO₂-Guanidine-SO₃H | One-pot pyrrole (B145914) synthesis | Magnetic recovery, solvent-free conditions | nih.gov |

| ZnO-CaO NPs | Synthesis of indole derivatives | Biosynthesized, eco-friendly, good yields | scientific.net |

| (MWCNTs)-COOH/La₂O₃ | Synthesis of indole and acridine derivatives | Reusable, mild conditions | |

| CuFeO₂ Nanoparticles | Synthesis of 5-fluoro-1H-indol-1-yl derivatives | Magnetic, reusable for multiple runs | researchgate.net |

Multicomponent Reactions for Indole Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all starting materials. nih.gov This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. While finding a known MCR that directly yields the this compound scaffold is challenging, the principles of MCRs can be applied to construct highly functionalized precursors that could be converted to the target indole.

For instance, a convergent, diastereoselective MCR has been developed to access hydroindole cores, which are central to many Amaryllidaceae alkaloids. nih.gov This reaction combines an amine, a pyruvic ester, and another component to create a highly substituted pyrrolidinone, which then undergoes an intramolecular cyclization to form the bicyclic hydroindole structure. This demonstrates the power of MCRs to build complex heterocyclic systems in a single step.

A hypothetical MCR approach to a this compound analog could involve a reaction sequence like the Ugi or Passerini reaction to assemble key fragments, followed by a post-condensation cyclization step, such as a metal-catalyzed ring closure, to form the indole ring. The efficiency of MCRs makes them particularly suitable for creating libraries of related compounds for drug discovery, where variations in each of the starting components can lead to a diverse set of final products. nih.gov

Functionalization and Derivatization Strategies for this compound

Electrophilic Aromatic Substitution on the Indole Ring

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The delocalization of the nitrogen lone pair into the ring system increases the electron density, particularly at the C3 position of the pyrrole ring. Consequently, electrophilic attack occurs preferentially at this site. nih.gov This high reactivity means that many EAS reactions on indoles can proceed under milder conditions than those required for benzene.

For the this compound scaffold, electrophilic substitution is expected to overwhelmingly favor the C3 position. The directing effects of the fluorine and hydroxyl groups on the benzene portion of the molecule would primarily influence substitution at the C4 and C6 positions, but the inherent nucleophilicity of the C3 position typically dominates.

Common EAS reactions that can be applied to functionalize the indole core include:

Halogenation : Introduction of chlorine, bromine, or iodine at the C3 position using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of a base.

Nitration : Addition of a nitro group (NO₂), typically using mild nitrating agents to avoid harsh acidic conditions that can cause indole polymerization.

Friedel-Crafts Alkylation and Acylation : The introduction of alkyl or acyl groups at C3. unacademy.comlibretexts.org These reactions often use a Lewis acid catalyst, but the high reactivity of indole can sometimes allow the reaction to proceed with the electrophile alone.

The presence of the N-H proton means that some electrophilic reagents may react at the nitrogen first. However, N-substituted products are often kinetically favored, and the C3-substituted product is usually the thermodynamically stable major product.

| Reaction | Typical Reagent | Expected Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-7-fluoro-1H-indol-5-ol |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro-7-fluoro-1H-indol-5-ol |

| Friedel-Crafts Acylation | Acetyl chloride (CH₃COCl), AlCl₃ | 3-Acetyl-7-fluoro-1H-indol-5-ol |

| Mannich Reaction | Formaldehyde, Dimethylamine | 3-((Dimethylamino)methyl)-7-fluoro-1H-indol-5-ol |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group at the C-5 position of the this compound scaffold is a key functional handle for introducing a variety of substituents through nucleophilic substitution reactions. The most common of these is O-alkylation, which converts the phenol (B47542) into an ether. This transformation is typically achieved by deprotonating the hydroxyl group with a suitable base to form a more nucleophilic phenoxide, which then reacts with an alkylating agent.

The choice of base and solvent is critical in controlling the outcome of the reaction, particularly with ambident nucleophiles like indole derivatives, where competitive N-alkylation can occur. Common bases used for O-alkylation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). The selection of the alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl bromide) or a tosylate, allows for the introduction of diverse alkyl groups. For instance, the reaction of 6-bromoindole with methyl bromoacetate in the presence of NaH in dimethylformamide (DMF) proceeds via initial N-deprotonation followed by substitution, a pathway that highlights the competitive nature of N- vs. O-alkylation. In the case of this compound, the electronic effects of the fluorine atom and the acidity of the N-H proton versus the O-H proton will influence the regioselectivity. Generally, using polar aprotic solvents like DMF can favor N-alkylation, while different conditions might be required to selectively target the hydroxyl group.

Factors influencing the N- versus O-alkylation selectivity include the nature of the base, solvent, and the electrophile. For example, alkylation of 2-pyridones, which are analogous in their potential for ambident reactivity, shows that using an alkali salt in DMF predominantly leads to N-alkylation, whereas using a silver salt in benzene can yield the O-alkylated product exclusively. The steric hindrance around the nitrogen and oxygen atoms also plays a significant role. The relatively large phenylalkylbromide, for example, can lead to exclusive O-alkylation due to steric effects.

Table 1: Representative Conditions for O-Alkylation of Phenolic Compounds

| Substrate | Reagents | Solvent | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| 2-Pyridone | Alkali Salt, Alkyl Halide | DMF | N-alkylated product | Predominantly N-alkylation | |

| 2-Pyridone | Silver Salt, Alkyl Halide | Benzene | O-alkylated product | Exclusively O-alkylation | |

| 1,2,3,4-tetrahydrobenzo[c]naphthyrin-5(6H)-one | Phenylalkylbromide, K₂CO₃ | DMF | O-alkylated analogue | Exclusive O-alkylation |

Carbon-Carbon Bond Formation Methodologies (e.g., Friedel-Crafts Alkylation)

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions, which are powerful tools for forming new carbon-carbon bonds. The Friedel-Crafts reaction is a classic example, involving the alkylation or acylation of the aromatic ring. For the this compound molecule, the high nucleophilicity is concentrated at the C-3 position, which is about 10¹³ times more reactive than benzene. However, reactions can also occur at other positions (C-2, C-4, C-6) depending on the substitution pattern and reaction conditions.

The hydroxyl and fluorine substituents on the this compound ring significantly influence the regioselectivity of Friedel-Crafts reactions. The hydroxyl group is a strong activating group and is ortho-, para-directing, which would enhance the reactivity of the C-4 and C-6 positions. The fluorine atom is deactivating via its inductive effect but is also ortho-, para-directing. The interplay of these electronic effects determines the preferred site of electrophilic attack.

Intramolecular Friedel-Crafts alkylation is a particularly effective strategy for constructing fused-ring systems. For example, indole C4-tethered carbinols can undergo dehydrative cyclization to form either 3,4-fused or 4,5-fused indoles, with the regioselectivity controlled by the nature of the tether and the reaction conditions. This methodology could be applied to derivatives of this compound to synthesize complex polycyclic structures. The reaction typically proceeds through the formation of a carbocation intermediate, which then attacks the electron-rich indole ring.

Table 2: Examples of Friedel-Crafts Reactions on Indole Scaffolds

| Indole Substrate | Reaction Type | Key Reagents/Catalyst | Position of C-C Bond Formation | Product Type | Reference |

|---|---|---|---|---|---|

| Indole C4-Tethered Tertiary Alcohol | Intramolecular Dehydrative Alkylation | p-TsOH·H₂O, HFIP | C-3 or C-5 | 3,4- or 4,5-fused indoles | |

| 5-Hydroxy-1,5-dihydro-2H-pyrrol-2-one | Intermolecular Alkylation with Indole | Acid-induced | C-3 | Polycyclic indole derivatives | |

| N-Alkyl Isatin Derivative | Acylation | Oxalyl chloride | C-4 | Intermediate for Duocannycin A |

Modification of the 1H-Indole Nitrogen

The nitrogen atom of the indole ring in this compound can be functionalized through various N-alkylation and N-arylation reactions. Although the N-H proton is less acidic than the O-H proton, deprotonation and subsequent reaction with an electrophile are common strategies for introducing substituents at the N-1 position. The stereoselective N-alkylation of indoles remains a challenge due to the relatively weak nucleophilicity of the nitrogen atom.

Direct N-alkylation is often performed using a base such as sodium hydride (NaH) in a polar aprotic solvent like DMF, followed by the addition of an alkylating agent. The choice of reaction conditions is crucial for achieving regioselectivity between N- and O-alkylation. Alternative methods, such as the Mitsunobu reaction, provide a powerful way to achieve N-alkylation with alcohols under milder conditions, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

The development of catalytic enantioselective methods for N-alkylation has been an area of significant research. Chiral phosphoric acids have been used as catalysts for the N-selective alkylation of various indole derivatives, affording products with high enantiomeric excess. However, the yield and enantioselectivity can be sensitive to the electronic nature of the substituents on the indole ring; for example, a 7-fluoro-substituted indole derivative was obtained with lower yield and enantioselectivity compared to other analogues in one study.

Table 3: Methodologies for N-Alkylation of Indoles

| Method | Key Reagents | Substrate Scope | Typical Outcome | Reference |

|---|---|---|---|---|

| Direct Alkylation | NaH, Alkyl Halide | Various indoles | Good yields, potential for N/O competition | |

| Mitsunobu Reaction | Alcohol, DEAD/PPh₃ or TMAD/PBu₃ | Indoles, carbazoles | N-alkylation under mild conditions | |

| Asymmetric Organocatalysis | Chiral Phosphoric Acid | Substituted indoles | High enantioselectivity (up to 99% ee) | |

| Palladium-Catalyzed Alkylation | Pd complex, Chiral Ligand | Electron-deficient indoles | Exclusively N-alkylation, moderate to high ee |

Investigation of Reaction Mechanisms and Kinetics in this compound Synthesis

Detailed Mechanistic Pathways for Key Synthetic Transformations

Understanding the mechanistic pathways for the synthesis of substituted indoles is fundamental for controlling reaction outcomes. The Fischer indole synthesis, a classic method, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. The mechanism proceeds through the formation of a phenylhydrazone, followed by a-sigmatropic rearrangement (the key step), loss of ammonia, and subsequent aromatization to form the indole ring. The regioselectivity of this reaction is determined by the stability of the intermediates and transition states in the-sigmatropic rearrangement step.

Another important synthetic route is the Reissert indole synthesis, which involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting nitrophenylpyruvic acid intermediate to form the indole-2-carboxylic acid.

For transformations involving the this compound core, such as Friedel-Crafts alkylation, the mechanism is a typical electrophilic aromatic substitution. A carbocation, generated from an alcohol or alkyl halide, acts as the electrophile and attacks the electron-rich indole ring, preferentially at the C-3 position. This is followed by deprotonation to restore aromaticity. In the case of N-alkylation under basic conditions, the mechanism involves the deprotonation of the indole nitrogen to form an indolide anion, which then acts as a nucleophile, attacking the alkylating agent in an Sₙ2 reaction.

Kinetic Studies and Reaction Optimization for Yield and Selectivity

Optimizing synthetic reactions to maximize yield and selectivity requires a systematic investigation of various reaction parameters, which is often informed by kinetic studies. Key variables that are typically optimized include temperature, reaction time, stoichiometry of reagents, and catalyst loading.

For instance, in the synthesis of the natural product Carpanone, an autonomous self-optimizing flow reactor was used to explore the reaction space defined by temperature, residence time, and base loading. This approach allowed for rapid identification of optimal conditions, leading to a quantitative reaction yield after only seven experiments. Such high-throughput optimization techniques could be applied to the synthesis and derivatization of this compound to efficiently improve reaction outcomes.

The choice of base and solvent can have a profound impact on the regioselectivity of N-alkylation reactions. A screening of various conditions for the N-alkylation of indazoles revealed that the combination of sodium hydride (NaH) in tetrahydrofuran (THF) provided high selectivity for the N-1 position. This highlights the importance of empirical optimization to control selectivity in heterocyclic systems. Kinetic studies would involve monitoring the concentration of reactants and products over time under different conditions to determine rate laws and activation parameters, providing deeper insight into the reaction mechanism and guiding further optimization efforts.

Control of Regioselectivity and Stereoselectivity in Indole Derivatives

Controlling regioselectivity is a central challenge in indole chemistry due to the multiple reactive sites on the heterocyclic ring. In the Fischer indole synthesis, the direction of cyclization is influenced by the substituents on the phenylhydrazine ring. Electron-withdrawing groups can destabilize the transition state for one of the possible-sigmatropic rearrangements, leading to the formation of a single regioisomer.

In the case of electrophilic substitution on the this compound ring, regioselectivity is governed by the combined directing effects of the hydroxyl, fluoro, and pyrrole ring moieties. The C-3 position is generally the most nucleophilic, but substitution at C-4 or C-6 is also possible, directed by the C-5 hydroxyl group. Computational studies can be employed to predict the most energetically favorable pathway and thus the major regioisomer.

Achieving stereoselectivity is crucial when creating chiral centers, for example, during the N-alkylation of the indole ring with a chiral electrophile or the C-3 alkylation with a prochiral electrophile. Asymmetric catalysis offers a powerful solution. The use of chiral catalysts, such as SPINOL-based chiral phosphoric acids or palladium complexes with chiral ligands, has been shown to induce high levels of enantioselectivity in the N-alkylation of indoles. The catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other. The success of these methods often depends on the specific substrate, and optimization is required to achieve high stereocontrol for a given indole derivative.

Spectroscopic Characterization and Structural Elucidation of 7 Fluoro 1h Indol 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 7-fluoro-1H-indol-5-ol and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of indole (B1671886) derivatives, the chemical shifts (δ) and coupling constants (J) of the protons provide a detailed map of the substitution pattern on the indole ring. cdnsciencepub.comcdnsciencepub.com For instance, the protons on the pyrrole (B145914) ring (at positions 2 and 3) typically exhibit distinct chemical shifts from those on the benzene (B151609) ring. cdnsciencepub.com The presence of a fluorine atom at the 7-position and a hydroxyl group at the 5-position in this compound significantly influences the chemical shifts of the neighboring aromatic protons due to electronic effects. The N-H proton of the indole ring usually appears as a broad singlet at a downfield chemical shift. nih.gov

The analysis of coupling patterns is also crucial. For example, ortho, meta, and para couplings between protons on the benzene portion of the indole ring can be used to confirm their relative positions. youtube.com Furthermore, the solvent used for the NMR experiment can influence the chemical shifts of certain protons, particularly the N-H proton and those affected by hydrogen bonding. cdnsciencepub.com

Below is a representative table of expected ¹H NMR chemical shifts for the parent indole molecule, which serves as a basis for interpreting the spectra of its derivatives like this compound. The actual shifts for the fluorinated compound will be perturbed by the substituents.

| Proton | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Typical Coupling Constants (J, Hz) |

| H-1 (N-H) | 8.0-8.2 | br s | - |

| H-2 | 7.0-7.2 | t | J₂,₃ ≈ 2.5-3.0, J₁,₂ ≈ 2.0-2.5 |

| H-3 | 6.4-6.6 | t | J₂,₃ ≈ 2.5-3.0, J₁,₃ ≈ 2.0-2.5 |

| H-4 | 7.5-7.7 | d | J₄,₅ ≈ 7.5-8.5 |

| H-5 | 7.0-7.2 | t | J₄,₅ ≈ 7.5-8.5, J₅,₆ ≈ 7.0-8.0 |

| H-6 | 7.1-7.3 | t | J₅,₆ ≈ 7.0-8.0, J₆,₇ ≈ 7.5-8.5 |

| H-7 | 7.6-7.8 | d | J₆,₇ ≈ 7.5-8.5 |

Note: This is a generalized table for indole. The presence of substituents will alter these values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. The presence of the electronegative fluorine and oxygen atoms will cause a downfield shift (deshielding) for the carbons directly attached to them (C-7 and C-5, respectively) and will also influence the chemical shifts of other carbons in the ring system. acs.org

For example, in indole itself, the carbon atoms of the pyrrole ring (C-2 and C-3) resonate at different fields than those of the benzene ring. chemicalbook.com The substitution pattern in this compound can be confirmed by comparing the observed ¹³C NMR spectrum with that of unsubstituted indole and other substituted indole derivatives. researchsolutions.com

A representative table of ¹³C NMR chemical shifts for the parent indole molecule is provided below for reference.

| Carbon | Typical Chemical Shift (δ, ppm) in CDCl₃ |

| C-2 | 124-126 |

| C-3 | 101-103 |

| C-3a | 127-129 |

| C-4 | 120-122 |

| C-5 | 121-123 |

| C-6 | 119-121 |

| C-7 | 111-113 |

| C-7a | 135-137 |

Note: This is a generalized table for indole. The presence of substituents will alter these values.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to analyze fluorine-containing compounds. aiinmr.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong and sharp signals. wikipedia.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which often leads to better resolution of signals, even in complex molecules. wikipedia.orgazom.com

For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom at the 7-position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. nih.gov Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) can be observed, which provides valuable structural information. wikipedia.org For instance, the fluorine at C-7 would be expected to couple with the proton at C-6. The magnitude of these coupling constants can help to confirm the substitution pattern. azom.com

Advanced NMR Techniques (e.g., TROSY, Solid-State CPMAS) for Structural Insights

For more complex structural analyses, particularly when studying the interaction of this compound derivatives with biological macromolecules, advanced NMR techniques are employed. nih.gov

Transverse Relaxation-Optimized Spectroscopy (TROSY) is a powerful technique for studying large molecules and their complexes in solution. nih.gov It helps to reduce the signal broadening that occurs in large molecules, allowing for the acquisition of high-resolution spectra. researchgate.net If this compound were to be studied in complex with a protein, TROSY-based experiments could be used to identify the binding site and to probe the conformational changes that occur upon binding. nih.govnih.gov

Solid-State Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is used to obtain high-resolution NMR spectra of solid samples. nih.gov This technique is particularly useful for studying materials that are insoluble or that form microcrystalline solids. researchgate.net For derivatives of this compound that are crystalline, solid-state NMR could provide detailed information about the packing of molecules in the crystal lattice and the intermolecular interactions present. ¹³C CPMAS experiments, for example, can reveal details about the conformation and dynamics of the molecule in the solid state. researchgate.netresearchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). impactfactor.org Each peak in the FT-IR spectrum corresponds to a specific vibrational mode. youtube.com

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the various functional groups present in the molecule. nih.govacs.org

Key expected vibrational frequencies for this compound include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

N-H stretch: A sharp to medium band around 3400 cm⁻¹ corresponding to the indole N-H group. researchgate.net

Aromatic C-H stretch: Signals above 3000 cm⁻¹. researchgate.net

C=C stretch: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. researchgate.net

C-F stretch: A strong absorption band usually found in the 1000-1400 cm⁻¹ range.

C-O stretch: A band in the 1000-1300 cm⁻¹ region.

The precise positions of these bands can be influenced by factors such as hydrogen bonding and the electronic effects of the substituents. unlp.edu.arnih.gov

A representative table of characteristic FT-IR absorption bands for indole and its derivatives is provided below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| N-H (indole) | Stretching | ~3400 (sharp to medium) |

| Aromatic C-H | Stretching | >3000 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1200-1350 |

| C-O | Stretching | 1000-1300 |

| C-F | Stretching | 1000-1400 |

Note: The exact wavenumbers can vary depending on the specific molecular environment and physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool in chemical analysis, providing information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For a derivative of this compound, such as a methylated analog, HRMS would be used to confirm the elemental composition. A method for the analysis of a different hydroxylated furanone derivative using electron-ionization HRMS with selected-ion monitoring demonstrates the sensitivity and selectivity of this technique for identifying compounds in complex matrices. epa.gov This approach allows for the confident identification of the target compound at very low concentrations. epa.gov The development of a custom database of per- and polyfluoroalkyl substances (PFAS) for GC-HRMS analysis highlights the importance of having accurate mass data for identifying and characterizing fluorinated compounds. osti.gov

Table 1: Illustrative HRMS Data for a Hypothetical Methylated Derivative of this compound

| Parameter | Value |

| Molecular Formula | C₉H₈FNO |

| Calculated Exact Mass | 165.05899 |

| Observed m/z | Hypothetical Value |

| Mass Accuracy (ppm) | Calculated from Observed m/z |

This table is for illustrative purposes as specific HRMS data for this exact derivative was not found in the search results.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, which may have limited volatility, derivatization to a more volatile species (e.g., by silylation) might be necessary.

While a specific GC-MS chromatogram for this compound is not available, a predicted GC-MS spectrum for a related fluorinated indole derivative, (1-(5-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone, provides insight into the expected fragmentation patterns. hmdb.ca The Human Metabolome Database offers predicted spectra that can serve as a guide for identification, though experimental verification is crucial. hmdb.ca

Table 2: Predicted GC-MS Fragmentation for a Fluorinated Indole Derivative

| m/z | Relative Intensity | Possible Fragment |

| Hypothetical | Hypothetical | Hypothetical |

This table is illustrative. Specific fragmentation data for this compound would need to be determined experimentally.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures and non-volatile compounds. For this compound and its derivatives, LC-MS would be the method of choice for purification monitoring, metabolite identification, and stability studies.

A rapid LC-MS/MS method developed for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin (B10506), demonstrates the utility of this technique for related indole compounds. nih.gov This method utilizes a 13C-labeled internal standard for accurate quantification and employs tandem mass spectrometry (MS/MS) for enhanced selectivity. nih.gov The MS/MS transitions for 5-HIAA provide a reference for the expected fragmentation of the indole core. nih.gov Similarly, LC-ESI-QTOF-MS/MS has been used to profile metabolites in plant extracts, identifying numerous phenolic compounds. ekb.egekb.eg

Table 3: LC-MS/MS Parameters for the Analysis of 5-Hydroxyindoleacetic Acid

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| 5-Hydroxyindoleacetic Acid | 192.3 | 146.4 | 118.4 |

| ¹³C₆-5-Hydroxyindoleacetic Acid | 198.2 | 152.4 | - |

| Data from a study on 5-hydroxyindoleacetic acid, a related indole compound. nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

To obtain an unambiguous solid-state structure of a derivative of this compound, single crystal X-ray diffraction would be employed. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

While the crystal structure of this compound itself is not reported in the provided search results, the crystal structure of a related compound, 5-hydroxymethyl-2-methoxyphenol, illustrates the type of data that can be obtained. researchgate.net In this structure, O-H···O hydrogen bonds link the molecules into a three-dimensional network. researchgate.net The crystal structure of trans-bromo-(5-methoxynortricycl-3-enyl)dipyridinepalladium also demonstrates the power of single-crystal X-ray diffraction in elucidating complex molecular structures. rsc.org For a derivative of this compound, one would expect to observe intermolecular hydrogen bonds involving the hydroxyl and N-H groups, as well as potential interactions involving the fluorine atom.

Table 4: Illustrative Crystallographic Data for a Substituted Phenol (B47542)

| Parameter | 5-Hydroxymethyl-2-methoxyphenol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.011 (4) |

| b (Å) | 6.1354 (18) |

| c (Å) | 16.543 (5) |

| V (ų) | 1523.6 (7) |

| Z | 8 |

| Data from the crystal structure of 5-hydroxymethyl-2-methoxyphenol. researchgate.net |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)nih.gov

The supramolecular architecture of this compound in the solid state is dictated by a network of intermolecular interactions, with hydrogen bonding playing a primary role. The molecule possesses both hydrogen bond donor sites—the indole N-H and the hydroxyl O-H groups—and hydrogen bond acceptor sites—the oxygen of the hydroxyl group and the fluorine atom. This combination allows for the formation of a variety of intermolecular hydrogen bonds, which are crucial in determining the crystal packing and ultimately the macroscopic properties of the material.

The hydrogen bond geometry for 5-fluoro-1H-indole-3-carboxylic acid is detailed in the table below:

Table 1: Hydrogen-Bond Geometry (Å, °) for 5-Fluoro-1H-indole-3-carboxylic acid

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O1—H1···O2 | 0.82 | 1.86 | 2.669 (2) | 171 |

| N1—H1B···O2 | 0.89 (3) | 2.18 (3) | 3.026 (2) | 159 (2) |

Source: researchgate.net

In addition to intermolecular hydrogen bonds, intramolecular hydrogen bonds can also play a significant role in the conformation of fluorinated indole derivatives. A study on 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazone derivatives revealed the presence of intramolecular N-H···N and N-H···O hydrogen bonds, which lead to a nearly planar conformation of the molecule.

For this compound, it is predicted that the crystal structure would be stabilized by a robust network of hydrogen bonds. The hydroxyl group is expected to be a key player, participating in both donating and accepting hydrogen bonds. The indole N-H group will also act as a hydrogen bond donor. The fluorine atom, while a weak hydrogen bond acceptor, may participate in weaker C-H···F interactions, further stabilizing the crystal lattice.

Based on computational predictions, the key parameters related to the hydrogen bonding capacity of this compound are summarized below:

Table 2: Predicted Hydrogen Bonding Properties of this compound

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Topological Polar Surface Area | 36 Ų |

Source: Computational Prediction

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Fluoro-1H-indole-3-carboxylic acid |

Computational Chemistry and Theoretical Studies on 7 Fluoro 1h Indol 5 Ol

Prospective Density Functional Theory (DFT) Calculations

DFT calculations serve as a powerful tool to elucidate a range of molecular characteristics. For 7-fluoro-1H-indol-5-ol, these calculations would be expected to yield fundamental data on its structure and reactivity.

Geometry Optimization and Conformational Analysis

A foundational step in computational chemistry is the determination of the most stable three-dimensional structure of a molecule. This process, known as geometry optimization, would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of this compound. Furthermore, a conformational analysis would explore different spatial arrangements of the atoms, particularly rotation around single bonds, to identify the most stable conformer or to understand the energy landscape of its different shapes. This information is critical as the biological activity and physical properties of a molecule are intrinsically linked to its structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. An FMO analysis for this compound would map the distribution of these orbitals, revealing the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. chiralen.comrsc.org By color-coding regions of positive and negative electrostatic potential, an MEP map can predict how a molecule will interact with other charged species. acgpubs.org For this compound, the map would highlight electron-rich areas, likely around the oxygen and nitrogen atoms, which would be susceptible to electrophilic attack, and electron-poor regions, which would be prone to nucleophilic attack. rsc.org

Global Reactivity Descriptors

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify a molecule's reactivity. uni.lu These include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be deformed.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Calculating these values for this compound would provide a quantitative basis for comparing its reactivity with other indole (B1671886) derivatives. uni.lu

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density within a molecule, which is a key factor in its stability. nih.govwisc.edu This analysis examines interactions between filled (donor) and empty (acceptor) orbitals. For this compound, an NBO analysis would quantify the stabilizing effects of hyperconjugation and resonance, providing insight into the electronic interactions between the fluorine and hydroxyl substituents and the indole ring.

Prediction and Simulation of Spectroscopic Parameters

Computational methods can also predict the spectroscopic signatures of a molecule, which can be invaluable for its identification and characterization. Theoretical calculations of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra for this compound would provide a benchmark for experimental studies. Such simulated spectra are often used to aid in the interpretation of experimental data and to confirm the structure of a synthesized compound. While experimental spectra for the parent compound, 1H-indol-5-ol, are available, simulated spectra for the fluorinated derivative would need to be generated through dedicated computational studies. nist.gov

Advanced Quantum Chemical Studies

Hydroxy-substituted heterocycles like this compound can exist in different tautomeric forms. Besides the canonical phenol (B47542) form (this compound), keto-enol tautomerism can lead to the formation of corresponding cyclohexa-dienone structures. Quantum chemical calculations are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.gov By calculating the Gibbs free energies of the optimized geometries of each tautomer and the associated transition states, the equilibrium populations and isomerization kinetics can be predicted.

Research Findings: For this compound, the aromatic phenol tautomer is expected to be significantly more stable than any of its non-aromatic keto tautomers. The loss of aromaticity in the benzene (B151609) ring upon tautomerization incurs a substantial energetic penalty. Theoretical studies would quantify this energy difference, likely finding the keto forms to be higher in energy by several kcal/mol. wuxiapptec.com The calculations would also map the proton transfer pathway, revealing a transition state where the proton is partially bonded to both the oxygen and a ring carbon atom. The presence of the fluorine atom could subtly influence the relative energies through its inductive effects.

Molecules with significant charge separation and extended π-systems can exhibit non-linear optical (NLO) properties, which are of interest for materials science and photonics. Key parameters describing these properties include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). These can be calculated using DFT methods in the presence of an applied electric field. researchgate.net

Research Findings: The this compound molecule possesses both an electron-donating group (-OH) and an electron-withdrawing group (-F) on its π-conjugated indole core, a classic "push-pull" arrangement that can enhance NLO properties. The dipole moment arises from the asymmetric charge distribution. Theoretical calculations would quantify the magnitude and direction of this moment. The polarizability (α) describes the ease with which the electron cloud is distorted by an electric field, while the first hyperpolarizability (β) is a measure of the second-order NLO response. A significant β value is indicative of a potentially useful NLO material.

An illustrative data table for the calculated NLO-related parameters is shown below.

| Parameter | Definition | Illustrative Calculated Value |

| Dipole Moment (μ) | Measure of molecular polarity | 3.50 Debye |

| Mean Polarizability (α) | Average electronic polarizability | 15.0 x 10⁻²⁴ esu |

| Total First Hyperpolarizability (β_tot) | Measure of second-order NLO response | 8.0 x 10⁻³⁰ esu |

Quantum chemistry is a powerful tool for elucidating reaction mechanisms, mapping potential energy surfaces, and characterizing fleeting transition states that are difficult or impossible to observe experimentally. researchgate.net For a given reaction involving this compound, such as electrophilic substitution, theoretical calculations can identify the structures of reactants, intermediates, products, and, crucially, the transition states that connect them.

Research Findings: Consider a hypothetical electrophilic aromatic substitution on the benzene ring of this compound. The directing effects of the -OH and -F groups would determine the most likely site of attack. The -OH group is a strong activating, ortho-para director, while the -F group is a deactivating, ortho-para director. Calculations would likely predict that substitution at the C4 or C6 position is most favorable.

A transition state analysis for this reaction would involve locating the highest energy point along the lowest energy reaction path. This is achieved using algorithms that search for a first-order saddle point on the potential energy surface. The resulting transition state structure would be confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-H bond and the formation of the C-electrophile bond). The energy of this transition state determines the activation energy and thus the rate of the reaction.

Mechanistic Investigations of Biochemical Interactions of 7 Fluoro 1h Indol 5 Ol Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets and understanding the structural basis of ligand-receptor interactions.

Molecular docking simulations have been utilized to investigate the interaction of 7-fluoro-1H-indol-5-ol derivatives with various biological macromolecules. A notable target for these compounds is the human serotonin (B10506) 5-HT2A receptor, a G-protein coupled receptor implicated in various neurological processes.

In one documented study, rigid docking of derivatives was performed using the crystal structure of the 5-HT2A receptor (PDB ID: 6WGT). google.com The general procedure for such studies involves preparing the receptor by removing existing ligands and water molecules, adding hydrogen atoms, and assigning charges. The ligand structures are similarly prepared for docking. A grid box is then defined around the active site of the target protein, in this case, the orthosteric binding site of the 5-HT2A receptor. google.com Docking algorithms, such as the Lamarckian genetic algorithm implemented in AutoDock, are then used to explore possible binding conformations of the ligand within the receptor's binding site, ranking them based on a scoring function that estimates the binding free energy. google.com

Table 1: Molecular Docking Parameters for this compound Derivatives This table is representative of a typical molecular docking study setup.

| Parameter | Description |

|---|---|

| Target Protein | Human 5-HT2A Receptor |

| PDB ID | 6WGT |

| Docking Software | AutoDock 4.2.6 |

| Search Algorithm | Lamarckian Genetic Algorithm |

| Binding Site | Orthosteric Binding Site |

| Ligand Preparation | Addition of Gasteiger charges and merging of non-polar hydrogens |

| Receptor Preparation | Removal of co-crystallized ligand, addition of polar hydrogens |

A primary outcome of molecular docking is the identification of key amino acid residues within the binding site that form interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the stability of the ligand-receptor complex.

For derivatives of this compound docked into the 5-HT2A receptor, the analysis of the resulting poses reveals the specific residues that contribute to binding. The indole (B1671886) scaffold, common to these derivatives, is known to participate in various interactions. The fluorine atom at the 7-position can modulate the electronic properties of the indole ring and potentially form specific interactions, such as halogen bonds or hydrophobic contacts, which can enhance binding affinity and selectivity.

Although a detailed public list of interacting residues for the parent compound this compound is not available, studies on similar indole-based ligands interacting with the 5-HT2A receptor highlight the importance of residues within the transmembrane helices in forming the binding pocket. The analysis of these interactions is fundamental to understanding the structure-activity relationship (SAR) of this class of compounds and for designing new derivatives with improved potency and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the ligand-receptor complex and the observation of conformational changes.

MD simulations are a powerful tool to study the stability of a protein-ligand complex. By simulating the complex in a biologically relevant environment (e.g., a water box with ions), researchers can monitor parameters such as the root-mean-square deviation (RMSD) of the protein and ligand over time. A stable RMSD profile suggests that the complex has reached equilibrium and the ligand remains bound in a stable conformation.

Currently, specific MD simulation data for this compound is not publicly available. However, the general methodology would involve taking the best-docked pose from molecular docking simulations and subjecting it to a simulation of several nanoseconds. The analysis of the trajectory would reveal the stability of the key interactions identified in docking and could uncover conformational changes in the receptor upon ligand binding, which may be important for its activation or inhibition.

In the context of this compound derivatives, understanding the role of water molecules within the 5-HT2A receptor binding pocket would be crucial. The simulations could identify stable water molecules that are displaced upon ligand binding or those that form an integral part of the binding interface. This information is invaluable for lead optimization, as targeting or displacing these water molecules can lead to significant changes in binding affinity.

Enzymatic Inhibition and Receptor Binding Studies (In Vitro Mechanistic Focus)

In vitro assays are essential for validating the predictions from computational studies and for quantifying the biological activity of a compound. These assays can measure the binding affinity of a ligand to a receptor or its ability to inhibit an enzyme.

For derivatives of this compound, receptor binding and functional assays have been performed. Specifically, their activity at the 5-HT2A, 5-HT2B, and 5-HT2C serotonin receptor subtypes has been evaluated using a Gq-mediated calcium flux functional assay in HEK 293 T cells. google.com In this type of assay, the binding of an agonist to the receptor triggers a signaling cascade that results in an increase in intracellular calcium, which can be measured using a fluorescent indicator. The potency of the compound is typically reported as an EC50 value (the concentration that elicits a half-maximal response).

While specific quantitative data for this compound from these assays is not detailed in the public domain, the use of such assays confirms that the biochemical interactions of these compounds are being actively investigated to determine their functional effects at key biological targets. google.com

Table 2: Investigated Biochemical Interactions of this compound Derivatives

| Interaction Type | Target | Method |

|---|---|---|

| Receptor Binding | 5-HT2A, 5-HT2B, 5-HT2C Receptors | Gq-mediated calcium flux functional assay |

| Enzymatic Inhibition | Not specified in available literature | In vitro enzymatic assays (general) |

Quantification of Enzyme Inhibition Kinetics and Mechanism

Derivatives of this compound have been investigated as inhibitors of various enzymes, with a notable focus on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune regulation. The kinetics of this inhibition are crucial for understanding the therapeutic potential of these compounds.

Research has shown that the introduction of a fluorine atom can alter the binding mode and inhibitory potency of indole derivatives. For instance, studies on related indole-based IDO1 inhibitors have demonstrated that the mechanism of inhibition can vary from competitive to non-competitive, depending on the specific substitutions on the indole ring. The electron-withdrawing nature of the fluorine atom at the C7 position can impact the pKa of the indole N-H, potentially influencing its hydrogen bonding interactions within the enzyme's active site.

A study on the structure-activity relationship of IDO1 inhibitors revealed that 4-substituted-1-((quinolin-4-yl)methyl)-1H-indol-7-ols exhibited potent inhibitory activity. While not direct derivatives of this compound, this highlights the importance of the substitution pattern on the indole core for enzyme inhibition. The specific kinetic parameters for this compound derivatives would require dedicated enzymatic assays.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such studies, based on findings for structurally related compounds.

Table 1: Hypothetical Enzyme Inhibition Kinetics of this compound Derivatives against IDO1

| Compound | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| This compound | 5.2 | 2.8 | Competitive |

| Derivative A | 1.8 | 0.9 | Non-competitive |

| Derivative B | 12.5 | 6.3 | Mixed |

Receptor Ligand Binding Affinity and Selectivity

For example, research into the binding of indolylpiperazine derivatives to 5-HT1A receptors has shown that substitutions on the indole ring play a critical role in determining affinity and selectivity. While direct binding data for this compound itself is not extensively available, the principles of medicinal chemistry suggest that the 7-fluoro group would likely enhance binding affinity due to its ability to form favorable interactions within the receptor's binding pocket.

The selectivity of these derivatives for different receptor subtypes is also a key consideration. Fluorination can influence the conformational preferences of the ligand, potentially leading to a higher affinity for one receptor subtype over another. This is crucial for developing targeted therapies with minimal off-target effects.

The following interactive table presents hypothetical binding affinity data for this compound derivatives at various serotonin receptor subtypes, illustrating the potential for subtype selectivity.

Table 2: Hypothetical Receptor Binding Affinities (Ki, nM) of this compound Derivatives

| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT7 |

| This compound | 15 | 120 | 85 | 50 |

| Derivative C | 2 | 250 | 150 | 90 |

| Derivative D | 35 | 15 | 25 | 200 |

Investigation of Specific Biochemical Pathways Modulated by this compound Derivatives

The modulation of enzymes and receptors by this compound derivatives ultimately leads to changes in specific biochemical pathways. For instance, the inhibition of IDO1 by these compounds can have profound effects on the kynurenine (B1673888) pathway of tryptophan metabolism. By blocking IDO1, these derivatives can decrease the production of kynurenine and its downstream metabolites, which are often implicated in immunosuppression and neurotoxicity. This can lead to a restoration of T-cell-mediated immune responses, which is a key goal in cancer immunotherapy.

Furthermore, the interaction of these derivatives with serotonin receptors can modulate various signaling cascades. For example, activation of the 5-HT1A receptor is typically coupled to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, activation of 5-HT2A receptors often leads to the activation of phospholipase C and the subsequent mobilization of intracellular calcium. The specific pathway modulated will depend on the receptor subtype for which the this compound derivative has the highest affinity and whether it acts as an agonist or antagonist.

Research into the downstream effects of these compounds is essential for a complete understanding of their biological activity. This involves techniques such as Western blotting to measure changes in protein phosphorylation, and reporter gene assays to assess the activation of specific transcription factors.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 7 Fluoro 1h Indol 5 Ol Analogs

Systematic Modification of the 7-Fluoro-1H-Indol-5-ol Scaffold

Systematic modification of the this compound core involves altering substituents at various positions on the indole (B1671886) ring to probe their effects on biological interactions. Key areas of modification include the halogen type and position, substituents on the carbocyclic part of the indole ring, the essential role of the 5-hydroxyl group, and substitutions on the indole nitrogen.

The introduction of halogen atoms into the indole scaffold is a widely used strategy in drug design, as they can modulate a compound's lipophilicity, metabolic stability, and binding interactions. The position and type of halogen are critical determinants of biological activity.

Research on fluorinated indole derivatives has shown that the location of the fluorine atom significantly impacts potency. For instance, in a series of N-cyclobutyl indole-3-carbonitrile derivatives evaluated for anti-HCV activity, 5-fluoroindoles demonstrated superior activity compared to their 4-fluoroindole (B1304775) counterparts. rsc.org Specifically, the 5-fluoro analog (compound 25b ) was 22 times more potent than its 4-fluoro isomer (compound 25j ). rsc.org

While direct comparisons with 7-fluoro analogs in the same series are not always available, studies on other classes of molecules, such as 7-fluoroindazole derivatives, have demonstrated that substitution at the 7-position can lead to excellent inhibitory potency against targets like human spleen tyrosine kinase (Syk). rsc.org In one study, 7-fluoroindazole compounds showed IC₅₀ values between 10 nM and 50 nM. rsc.org This suggests that the 7-position of the indole ring is a viable site for modification and that a fluorine atom at this position can be favorable for potent biological activity. The electronegativity and ability of fluorine to form hydrogen bonds can lead to enhanced binding affinity with target proteins.

Table 1: Influence of Fluorine Position on the Biological Activity of Indole Analogs

| Compound Series | Fluorine Position | Relative Activity | Biological Target/Assay | Reference |

|---|---|---|---|---|

| N-cyclobutyl indole-3-carbonitriles | 5-Fluoro | More potent | Anti-HCV Replicon | rsc.org |

| N-cyclobutyl indole-3-carbonitriles | 4-Fluoro | Less potent | Anti-HCV Replicon | rsc.org |

| Indazole Derivatives | 7-Fluoro | Potent inhibition (10-50 nM) | Human Spleen Tyrosine Kinase | rsc.org |

This table summarizes findings from studies on various fluorinated indole and indazole derivatives, illustrating the critical role of the halogen's position in determining biological potency.

Beyond halogenation, the introduction of other substituents onto the indole ring is a key strategy for optimizing activity. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these groups can profoundly influence a compound's interaction with its biological target.

In studies of fluorinated indoles, introducing lipophilic groups was found to significantly enhance inhibitory potency. rsc.org For example, adding a methyl group at the 6-position of a 5-fluoroindole (B109304) derivative resulted in a nearly 59-fold increase in activity compared to an analog with a hydroxyl group at the same position, highlighting a preference for lipophilicity in that particular series. rsc.org

Conversely, the nature of substituents at the C7 position can also be pivotal. In a series of 4-fluoroindole derivatives developed as HIV-1 inhibitors, various carboxamide groups at the 7-position led to compounds with extraordinary potency, with some showing EC₅₀ values in the picomolar range. rsc.org This indicates that this position is tolerant of a range of functionalities, which can be optimized to maximize activity.

The electronic nature of substituents is also a critical factor. Quantitative Structure-Activity Relationship (QSAR) models have suggested that placing electron-withdrawing groups at specific positions can increase the anticancer activity of certain indole derivatives. jmolekul.com The interplay between the inherent electronic properties of the this compound scaffold and additional substituents would therefore be a crucial area for investigation.

Table 2: Effect of Indole Ring Substituents on Biological Activity

| Parent Scaffold | Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|---|

| 5-Fluoroindole-3-carbonitrile | 6 | Methyl (lipophilic) | 58.6x more active than 6-OH | rsc.org |

| 5-Fluoroindole-3-carbonitrile | 6 | Hydroxyl (hydrophilic) | Less active | rsc.org |

| 4-Fluoroindole | 7 | Heteroaryl-carboxamide | Extraordinary potency (pM) | rsc.org |

This table provides examples of how different substituents on the indole ring can modulate biological activity based on their properties and position.

The 5-hydroxy group is a key structural feature in many biologically active indoles, including the neurotransmitter serotonin (B10506). researchgate.net This functional group can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions with biological targets.

The importance of the 5-hydroxyl group is well-documented. In studies of serotonin receptor ligands, modification of this group, such as through carboxymethylation, was shown to dramatically alter binding affinity and selectivity for different receptor subtypes. nih.gov One such derivative demonstrated a 22-fold preferential affinity for 5-HT1B over 5-HT1A and 5-HT1C sites, underscoring the modulating role of substitutions at the 5-hydroxy position. nih.gov

Furthermore, in the context of antibacterial flavonoids, a 5-hydroxyl group is considered important for activity against certain strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For the this compound scaffold, the 5-hydroxyl group likely serves as a critical anchor point for binding to target enzymes or receptors, and its interactions could be finely tuned by the electronic influence of the fluorine atom at the 7-position.

Modification of the indole nitrogen (N1 position) provides another avenue for modulating pharmacological properties. The N-H group can act as a hydrogen bond donor, and its substitution can influence the molecule's conformation, lipophilicity, and metabolic stability.

Studies on serotonin receptor ligands have shown that substitution on the indole nitrogen can significantly impact activity. In some cases, an unsubstituted N-H is preferred as it can form a hydrogen bond with key residues in the receptor binding site, such as a threonine residue in the 5-HT2A receptor. nih.gov In other contexts, attaching specific groups to the nitrogen can enhance potency or alter the pharmacological profile. For example, the anti-inflammatory drug Indomethacin features a p-chlorobenzoyl group on the indole nitrogen, which is essential for its activity. researchgate.net For analogs of this compound, N-substitution would likely alter the electronic distribution across the indole ring system and could be used to optimize interactions with specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR and 3D-QSAR are computational techniques used to correlate the chemical structure of compounds with their biological activity. These models create mathematical relationships that can predict the activity of new, unsynthesized compounds, thereby guiding rational drug design.